molecular formula C19H26N4S B4358323 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea

Cat. No.: B4358323
M. Wt: 342.5 g/mol
InChI Key: DKHVMMHKFIWGCP-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its role as an inhibitor of protein kinase R (PKR), a crucial molecule involved in the regulation of immune responses and cellular stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea typically involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-4-amine with 2-methylcyclohexyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in modulating protein kinase R (PKR) activity, which is important in immune response regulation.

    Medicine: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea involves the inhibition of protein kinase R (PKR). PKR is activated in response to viral infections and cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the inhibition of protein synthesis. This compound binds to the ATP-binding site of PKR, preventing its activation and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N’-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea
  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylcyclohexyl)thiourea

Uniqueness

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylcyclohexyl)thiourea is unique due to its specific inhibitory action on PKR, which is not commonly observed in other similar compounds. This specificity allows for targeted modulation of immune responses and cellular stress pathways, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methylcyclohexyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4S/c1-14-7-3-5-9-16(14)12-23-13-17(11-20-23)21-19(24)22-18-10-6-4-8-15(18)2/h3,5,7,9,11,13,15,18H,4,6,8,10,12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHVMMHKFIWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea
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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methylcyclohexyl)thiourea

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